molecular formula C11H10O2 B1302793 Methyl 1H-indene-3-carboxylate CAS No. 39891-79-7

Methyl 1H-indene-3-carboxylate

Cat. No.: B1302793
CAS No.: 39891-79-7
M. Wt: 174.2 g/mol
InChI Key: MLCZDADAEVAQBF-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indene (B144670) Derivatives in Chemical Sciences

Indene, the parent compound of Methyl 1H-indene-3-carboxylate, was first isolated from coal tar, and its derivatives have since become a cornerstone in organic and medicinal chemistry. chemicalbook.com The rigid, bicyclic framework of the indene moiety provides a valuable scaffold for the rational design of therapeutic agents and functional materials. mpg.de Historically, the study of indene and its derivatives has led to the development of important commercial products, including indene/coumarone thermoplastic resins. chemicalbook.com

The significance of indene derivatives extends profoundly into medicinal chemistry, where they form the structural basis for a range of biologically active molecules. mpg.de Well-known pharmaceuticals such as the non-steroidal anti-inflammatory drug Sulindac, the HIV protease inhibitor Indinavir, and the Alzheimer's disease therapeutic Donepezil all feature the indane or indene core structure. mpg.debeilstein-journals.org This has established the indene scaffold as a "privileged structure" in drug discovery, consistently appearing in compounds targeting a multitude of biological pathways. mpg.de The ongoing exploration of indene derivatives continues to yield novel compounds with potential applications in treating cancer, inflammation, and various infectious diseases. mpg.debeilstein-journals.orgrsc.org

Scope and Relevance of this compound in Contemporary Research

In modern chemical research, this compound is recognized for its utility as a versatile synthetic intermediate. rsc.org Its functional groups, the ester and the reactive cyclopentene (B43876) ring, allow for a wide array of chemical transformations, making it a valuable starting material for the construction of elaborate molecular architectures. vulcanchem.com

Recent research has highlighted the potential of this compound and its derivatives in the development of novel materials and bioactive compounds. For instance, it has been investigated as a component in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its ability to function as an acceptor material. biosynth.com The compound's ultraviolet absorption properties are also of interest for applications in photosensitive materials. biosynth.com

Furthermore, the development of efficient synthetic routes to this compound and its analogues remains an active area of research. rsc.org A notable advancement is the use of visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones, which provides a versatile platform for synthesizing a variety of 1H-indene-3-carboxylates under mild conditions. rsc.orgvulcanchem.com This methodology opens up new avenues for creating libraries of indene derivatives for biological screening and materials science applications. The ability to readily functionalize the indene core of this compound makes it a key building block for generating novel bioactive molecules with potential therapeutic applications. rsc.org

Detailed Research Findings

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in various research contexts.

PropertyValueSource
CAS Number 39891-79-7 biosynth.com
Molecular Formula C₁₁H₁₀O₂ biosynth.com
Molecular Weight 174.2 g/mol biosynth.com
Appearance Light-yellow oil rsc.org

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

¹H NMR (300 MHz, CDCl₃) rsc.org

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.97d7.61HAromatic H
7.42 – 7.39m2HAromatic H
7.31 – 7.17m2HAromatic H
3.84s3H-OCH₃
3.46d1.92H-CH₂-

¹³C NMR (75 MHz, CDCl₃) rsc.org

Chemical Shift (δ) ppmAssignment
164.6C=O
144.6Aromatic C
143.4Aromatic C
140.7Aromatic C
136.1Aromatic C
126.7Aromatic C-H
125.6Aromatic C-H
123.8Aromatic C-H
122.4Aromatic C-H
51.6-OCH₃
38.5-CH₂-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3H-indene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCZDADAEVAQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375415
Record name Methyl 1H-indene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-79-7
Record name Methyl 1H-indene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 1h Indene 3 Carboxylate and Its Analogues

Established Synthetic Routes

Established routes to Methyl 1H-indene-3-carboxylate and related compounds focus on constructing the bicyclic indene (B144670) system and subsequently introducing the carboxylate functionality, or forming both features in a concerted or sequential manner.

A modern and efficient method for synthesizing a diverse range of 1H-indene-3-carboxylates involves a sequential visible-light-promoted Wolff rearrangement. rsc.orgscispace.com This process typically starts with 1-diazonaphthalen-2(1H)-ones as precursors. researchgate.netrsc.org Under irradiation with visible light, such as from a blue LED, these diazo compounds undergo a Wolff rearrangement to generate highly reactive ketene (B1206846) intermediates. rsc.orgscispace.com

The in situ generated ketene is then trapped by various nucleophiles, most commonly alcohols, to produce the desired 1H-indene-3-carboxylate esters. rsc.org This method is valued for its mild reaction conditions, often proceeding at room temperature, and its high tolerance for various functional groups on the alcohol, allowing for the creation of a diverse library of indene-3-carboxylate analogues in moderate to good yields. rsc.orgscispace.com The reaction is typically carried out in a solvent like toluene. rsc.org

Table 1: Synthesis of 1H-indene-3-carboxylate Analogues via Visible-Light Promoted Wolff Rearrangement rsc.orgThis table showcases the yields for various ester analogues of 1H-indene-3-carboxylate synthesized using the visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-one with different alcohols.

Entry Alcohol (Nucleophile) Product Yield
1 Methanol (B129727) This compound 70%
2 Ethanol Ethyl 1H-indene-3-carboxylate 81%
3 Isopropanol Isopropyl 1H-indene-3-carboxylate 63%
4 (S)-1-Phenylethanol (S)-1-Phenylethyl 1H-indene-3-carboxylate 55%
5 Citronellol (S)-3,7-dimethyloct-6-en-1-yl 1H-indene-3-carboxylate 71%

The formation of the core indene structure is a critical step, and numerous cyclization strategies have been developed. These methods often involve the intramolecular cyclization of functionalized aromatic precursors. researchgate.netnih.gov

Common strategies include:

Transition Metal-Catalyzed Cyclizations: Various transition metals are employed to catalyze the formation of the indene ring. For instance, rhodium catalysts can be used in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org Similarly, iron(III) chloride can catalyze the reaction between N-benzylic sulfonamides and internal alkynes. organic-chemistry.org Platinum and ruthenium salts have also been shown to catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes. organic-chemistry.org

Borane-Induced Cyclization: Tris(pentafluorophenyl)borane can induce the cyclization of arylallenes, which involves a 1,1-carboboration step to form the C-C bond of the five-membered ring. rsc.org

Brønsted Acid Catalyzed Cyclization: In the presence of a strong Brønsted acid like trifluoromethanesulfonic acid, diaryl- and alkyl aryl-1,3-dienes can be cyclized to produce substituted indenes under mild conditions. organic-chemistry.org

SNAr/Intramolecular Cyclization Cascade: A cascade sequence involving a nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization can be used to synthesize 2-substituted indoles and benzofurans, a strategy adaptable to indene synthesis. rsc.org In this approach, an ortho-acetylene group on the aromatic ring acts as an electron-withdrawing group to facilitate the initial substitution and then participates in the subsequent ring-forming cyclization. rsc.org

A direct and classical approach to synthesizing the parent indene-3-carboxylic acid involves the carboxylation of indene. prepchem.com In this method, indene is first deprotonated using a strong base, such as n-butyllithium (n-BuLi), to form a resonance-stabilized indenyl anion. This nucleophilic anion is then reacted with solid carbon dioxide (dry ice), which serves as the electrophilic source for the carboxyl group. prepchem.com Subsequent acidic workup protonates the carboxylate to yield indene-3-carboxylic acid. prepchem.com

To obtain this compound, the resulting carboxylic acid undergoes a standard esterification reaction. This is typically achieved by reacting the indene-3-carboxylic acid with methanol in the presence of an acid catalyst. This two-step sequence—carboxylation followed by esterification—is a fundamental strategy for preparing this specific compound and its alkyl analogues. prepchem.comyoutube.com

Sequential, or one-pot, protocols are highly desirable as they improve efficiency by reducing the need for intermediate purification steps. The visible-light-promoted synthesis of 1H-indene-3-carboxylates is a prime example of a sequential protocol. rsc.orgscispace.com

The key sequence in this reaction is:

Photo-activation and Rearrangement: A 1-diazonaphthalen-2(1H)-one precursor is irradiated with visible light, causing the extrusion of nitrogen gas and a Wolff rearrangement to form a ketene. researchgate.netrsc.org

In Situ Trapping: The highly reactive ketene intermediate is immediately trapped in the same reaction vessel by an alcohol nucleophile that is present from the start of the reaction. rsc.org

This seamless cascade from diazo compound to final ester product under mild, light-mediated conditions exemplifies an efficient sequential synthesis. rsc.org

Precursor Chemistry and Intermediate Generation

The study of precursors and the generation of reactive intermediates are fundamental to understanding and optimizing synthetic routes. In the context of indene derivatives, certain reactions highlight their role as key, sometimes transient, species in more complex transformations.

While not a direct synthetic route to this compound, the Hooker oxidation provides crucial insight into the chemical behavior and significance of related indane structures as reaction intermediates. The Hooker oxidation is a transformation where certain quinones, such as lapachol, have their alkyl side chain shortened by one carbon atom. colab.wsrsc.org

Utilization in Catalytic Methyl Transfer Reactions

While S-adenosyl-L-methionine (SAM) is the most common biological methyl donor, the exploration of other methylating agents in biocatalysis is an active area of research. In enzymatic reactions, methyltransferases catalyze the transfer of a methyl group from a donor to a substrate. While there is no direct evidence of this compound itself acting as a methyl donor in catalytic transfer reactions, the broader context of methyl ester chemistry suggests theoretical possibilities. Generally, the methyl group of an ester is not sufficiently activated to be readily transferred in a catalytic cycle without prior activation.

Catalytic models of methyl transfer reactions, particularly those involving methyltransferases, highlight the necessity of an activated methyl donor, typically SAM, where the methyl group is attached to a positively charged sulfur atom, rendering it susceptible to nucleophilic attack. For a methyl ester like this compound to participate, it would likely require significant enzymatic or chemical activation to enhance the electrophilicity of the methyl group.

Derivatization Strategies and Scaffold Modification

The inherent reactivity of the indene ring and its carboxylate functionality provides a rich platform for a multitude of derivatization and modification strategies, enabling the synthesis of a diverse range of functional molecules.

Synthesis of Substituted 1H-indene-3-carboxylates

A variety of synthetic methods have been developed to access substituted 1H-indene-3-carboxylates, allowing for the introduction of diverse functionalities onto the indene core.

One notable method involves a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. This reaction proceeds by generating a ketene intermediate, which is then trapped by an alcohol, such as methanol, to yield the corresponding 1H-indene-3-carboxylate. google.com This methodology is distinguished by its mild reaction conditions and broad substrate scope, tolerating a wide range of functional groups.

Another efficient protocol for the synthesis of functionalized indenes involves the coupling reaction of allyl acetates with Grignard reagents in the presence of a catalytic amount of a copper salt, such as LiCuBr2, at low temperatures. While this method has been demonstrated for the synthesis of ethyl 1-alkyl-1H-indene-2-carboxylates, the principles can be adapted for the synthesis of 3-carboxylate analogues.

Below is a table summarizing selected synthetic methods for substituted 1H-indene-3-carboxylates:

MethodStarting MaterialsReagents and ConditionsProduct Scope
Visible-Light Promoted Wolff Rearrangement 1-Diazonaphthalen-2(1H)-ones, AlcoholsVisible lightDiverse substituted 1H-indene-3-carboxylates
Grignard Coupling Reaction Allyl acetates, Grignard reagentsCatalytic LiCuBr2, low temperature1-Alkyl-1H-indene-2-carboxylates (adaptable for 3-carboxylates)

Formation of Indene Amino Acid Derivatives

The synthesis of amino acid derivatives built upon the indene scaffold represents a significant avenue for the development of novel therapeutic agents. General methods for the synthesis of amino acids from carboxylic acids or their methyl esters can be applied to the indene framework.

For instance, an α-amino acid can be synthesized from a carboxylic acid via α-bromination using reagents like bromine and phosphorus tribromide (Hell–Volhard–Zelinskii reaction), followed by nucleophilic substitution with ammonia (B1221849). Applying this to 1H-indene-3-carboxylic acid would yield the corresponding indene amino acid.

Alternatively, the amidomalonate synthesis offers a versatile route. This method involves the alkylation of diethyl acetamidomalonate with a suitable indene-containing electrophile, followed by hydrolysis and decarboxylation to afford the desired α-amino acid.

A more direct approach is the reductive amination of an α-keto acid. An indene-containing α-keto acid can be treated with ammonia and a reducing agent to produce the corresponding α-amino acid. Biocatalytic methods employing nitrene transferases are also emerging as powerful tools for the enantioselective amination of carboxylic acid esters to produce α-amino esters. nih.gov

Structural Elaboration for Enhanced Functionalization

The modification of the indene-3-carboxylate scaffold is crucial for tuning its electronic, optical, and biological properties. These modifications can range from simple functional group interconversions to more complex skeletal rearrangements.

A notable example of structural elaboration is the photoredox-enabled functionalized carbon-atom insertion into the indene ring. This method allows for a ring expansion, transforming the indene core into a naphthalene (B1677914) system and providing a pathway to novel molecular scaffolds.

The indenofluorene scaffold, which can be conceptually derived from the functionalization and annulation of indene structures, has been explored for its potential in organic electronics due to its electron-accepting properties. nih.govresearchgate.net The electronic characteristics of these materials can be finely tuned through the introduction of various substituents on the core structure.

Furthermore, the structural modification of related indole-3-carboxylate (B1236618) derivatives has been extensively studied to develop bioactive compounds. nih.govresearchgate.net Strategies such as halogenation, alkylation, and arylation of the aromatic ring, as well as molecular hybridization with other pharmacologically active moieties, have proven effective in modulating the biological activity of these scaffolds. These principles can be directly applied to the 1H-indene-3-carboxylate framework to generate libraries of compounds for drug discovery.

Chemical Reactivity and Mechanistic Investigations of Methyl 1h Indene 3 Carboxylate Systems

Fundamental Reaction Pathways

The reactivity of Methyl 1H-indene-3-carboxylate is governed by the interplay of its constituent functional groups: the ester, the conjugated double bond system within the five-membered ring, and the fused benzene (B151609) ring. These features allow for a range of fundamental chemical transformations.

This compound is the methyl ester of 1H-indene-3-carboxylic acid. The formation of this compound is a direct result of esterification, a fundamental process in organic chemistry. While various methods exist, a principal route involves the reaction of 1H-indene-3-carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst.

The general mechanism for acid-catalyzed esterification, known as the Fischer esterification, proceeds via several equilibrium steps:

Protonation of the Carbonyl: The carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the methyl ester and regenerate the acid catalyst.

Alternative laboratory methods for esterification that avoid the use of strong acids and the generation of water include reacting the carboxylic acid with diazomethane (B1218177) or using reagents like BF₃-methanol. For industrial-scale production, processes are optimized for high yields by managing reaction temperatures and the molar ratio of methanol to carboxylic acid to drive the equilibrium toward the product. organic-chemistry.org

The structure of this compound features an α,β-unsaturated ester system, making it susceptible to nucleophilic addition reactions. Specifically, it can act as a Michael acceptor in conjugate additions (also known as 1,4-additions). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile adds to the β-carbon (C1 position) of the indene (B144670) ring, which is activated by the electron-withdrawing methyl carboxylate group at the C3 position.

The mechanism for the Michael addition involves the following steps: masterorganicchemistry.com

Formation of the Nucleophile: A suitable nucleophile (the Michael donor) is generated. Common Michael donors include resonance-stabilized carbanions derived from compounds with active methylene (B1212753) groups, such as malonates, β-ketoesters, and nitroalkanes. organic-chemistry.orgwikipedia.org

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the indene system. The π-electrons from the C1-C2 double bond are pushed onto the C2-C3 bond, and subsequently, the electrons from the ester's C=O π-bond move to the oxygen atom, forming an enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by a protic solvent or during an acidic workup, to yield the final 1,4-adduct. masterorganicchemistry.com

This reaction is thermodynamically controlled and is a powerful method for forming new carbon-carbon bonds. The driving force is the formation of a stable C-C single bond at the expense of a weaker C-C π-bond. masterorganicchemistry.com A wide variety of nucleophiles, including enamines, amines, and thiolates, can participate in conjugate additions. masterorganicchemistry.com

Michael Donor (Nucleophile)Michael AcceptorProduct Type
Enolates (e.g., from Malonates)α,β-Unsaturated Ester1,5-Dicarbonyl Compound
Aminesα,β-Unsaturated Esterβ-Amino Ester
Thiolatesα,β-Unsaturated Esterβ-Thioether Ester
Organocuprates (Gilman reagents)α,β-Unsaturated Esterβ-Alkylated Ester

The 1H-indene system can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.orgnih.gov In this context, the conjugated double bonds at the C1-C2 and C3-C3a positions of the five-membered ring react with a dienophile (an alkene or alkyne bearing electron-withdrawing groups) to form a new six-membered ring.

Research on 1H-indene-3-carboxylic acid, a closely related analogue, has demonstrated its reactivity with various ethylenic dienophiles. acs.org The reaction leads to the formation of bridged polycyclic adducts. The regiochemistry and stereochemistry of the cycloaddition are governed by the electronic and steric properties of both the indene system and the dienophile. The presence of the carboxylate group influences the electron density of the diene system and can direct the approach of the dienophile. While indenes are less aromatic than benzene, participating in such reactions requires overcoming a certain activation barrier associated with the disruption of the cyclic π-system.

DienophileReaction TypeProduct Class
Maleic Anhydride[4+2] CycloadditionBridged Polycyclic Anhydride
N-Phenylmaleimide[4+2] CycloadditionBridged Polycyclic Imide
Dimethyl Acetylenedicarboxylate[4+2] CycloadditionBridged Polycyclic Diester
Acrylonitrile[4+2] CycloadditionBridged Polycyclic Nitrile

Advanced Reaction Mechanisms

Beyond fundamental transformations, the indene carboxylate scaffold is involved in more complex reaction mechanisms, often leading to its synthesis or further functionalization through reactive intermediates.

A key synthetic route to the this compound scaffold involves the Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. rsc.orgresearchgate.net This reaction is a powerful ring-contraction method that converts a cyclic α-diazoketone into a ketene (B1206846) intermediate through the extrusion of dinitrogen (N₂). wikipedia.org

The process can be initiated thermally, photochemically, or through transition metal catalysis (e.g., using silver(I) oxide). wikipedia.orgorganic-chemistry.org A visible-light-promoted sequential Wolff rearrangement has been developed, offering a mild and efficient method for this transformation. rsc.orgresearchgate.net The mechanism proceeds as follows:

Formation of Ketene: The precursor, a 1-diazonaphthalen-2(1H)-one, loses a molecule of N₂ to form a highly reactive α-oxocarbene intermediate.

1,2-Rearrangement: This carbene undergoes a 1,2-rearrangement, where the bond between C2 and C3 of the naphthalene (B1677914) system migrates to the carbene carbon. This concerted or stepwise process results in the contraction of the six-membered ring and the formation of a five-membered ring containing a ketene functional group.

Nucleophilic Trapping: The in situ generated ketene is a potent electrophile. In the presence of an alcohol, such as methanol, it is rapidly trapped. The alcohol adds to the ketene to form the corresponding ester, in this case, this compound. rsc.orgwikipedia.org

The mechanism is debated and can occur via a concerted pathway (simultaneous N₂ loss and rearrangement) or a stepwise pathway through the carbene intermediate. organic-chemistry.org The choice of solvent and reaction conditions can influence the reaction course. organic-chemistry.org This method is valued for its broad substrate scope and high functional group tolerance. rsc.org

PrecursorReactionKey IntermediateProduct (with Methanol)
1-Diazonaphthalen-2(1H)-oneWolff RearrangementIndenyl KeteneThis compound

Advanced synthetic strategies involving indene derivatives can proceed through radical intermediates generated via single-electron transfer (SET) processes. These methods allow for the dearomatization of the fused aromatic ring, enabling the construction of complex, three-dimensional molecular architectures from simple planar starting materials. nih.govrsc.org

While the benzene ring of the indene system is aromatic, it can be induced to react under specific catalytic conditions. Photoredox catalysis, for example, can be used to generate electrophilic radical cations from electron-rich aromatic systems via SET oxidation. rsc.org This reactive intermediate can then engage with nucleophiles, breaking the aromaticity and forming a dearomatized radical species. A subsequent hydrogen atom transfer (HAT) step can trap this intermediate, preventing re-aromatization. rsc.org

Furthermore, radical-based approaches are employed in the synthesis of the 1H-indene core itself. For instance, a cobalt(III)-carbene radical intermediate can be generated from the activation of a diazo compound precursor. This is followed by a rate-limiting radical ring-closure onto a vinyl group to produce an indanyl radical. A final 1,2-hydrogen atom transfer leads to the 1H-indene product and regenerates the catalyst. scispace.comnih.govacs.org Such metalloradical-catalyzed reactions represent a unique form of intramolecular carbene insertion into a vinylic C(sp²)-H bond, proceeding through a controlled radical process. scispace.comacs.org

These advanced mechanisms highlight the versatility of the indene framework in modern organic synthesis, where the controlled generation and reaction of radical intermediates via electron transfer open pathways to novel molecular structures.

Isomerization Dynamics within Indene Carboxylic Acid Systems

The isomerization of indene carboxylic acids, specifically the migration of the double bond within the five-membered ring, is a critical aspect of their chemical behavior. This process is exemplified by the conversion of 1H-indene-1-carboxylic acid to the more thermodynamically stable 1H-indene-3-carboxylic acid. acs.org The underlying mechanism for this transformation is an enolization-reketonization pathway, a form of keto-enol tautomerism. acs.orgorganicchemistrytutor.comopenstax.org This isomerization is a facile process and ensures that the 3-carboxylic acid isomer is the predominant final product in aqueous solutions. acs.org

The study of this isomerization was prompted by investigations into the photolysis of diazonaphthoquinones in aqueous solutions, a process which yields a dienol intermediate that ketonizes to form indene carboxylic acids. acs.org It was discovered that both 1H-indene-1-carboxylic acid and 1H-indene-3-carboxylic acid are initial products, but the former rapidly converts to the latter. acs.org

The mechanism of this isomerization is catalyzed by both acids and bases and involves the interconversion between the keto form (the indene carboxylic acid) and its corresponding enol form. acs.orgmasterorganicchemistry.comlibretexts.org

Base-Catalyzed Mechanism: A base removes an alpha-hydrogen from the carbon adjacent to the carbonyl group, creating a resonance-stabilized enolate ion. Protonation of this enolate on the oxygen atom yields the enol tautomer. openstax.orgmasterorganicchemistry.com

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, increasing the acidity of the alpha-hydrogen. A weak base (like water) can then remove this proton to form the enol. openstax.orgmasterorganicchemistry.com

The subsequent reketonization of the enol intermediate can produce either the 1- or 3-substituted isomer. However, due to the greater stability of 1H-indene-3-carboxylic acid, its formation is favored. acs.org

The rate of isomerization from 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid is highly dependent on the pH of the aqueous solution. Kinetic studies have revealed a complex rate profile, which can be summarized in the table below. The reaction rate is significant in both strongly acidic and basic solutions and passes through a minimum in the neutral pH range. acs.org

ConditionObserved Rate Constant (k_obs)Mechanism Detail
Strongly Acidic (pH < 1)Rate increases as acidity increasesAcid-catalyzed enolization of the neutral carboxylic acid molecule.
Moderately Acidic to Neutral (pH 4-6)Rate reaches a minimum, pH-independentSpontaneous, water-catalyzed enolization of the neutral molecule.
Slightly Basic (pH > 9)Rate increases as basicity increasesBase-catalyzed enolization of the carboxylate anion.

This rate behavior demonstrates the distinct pathways for isomerization. In acidic solutions, the carboxylic acid itself undergoes catalyzed enolization. In basic solutions, the corresponding carboxylate anion is the reacting species. The plateau observed in the moderately acidic region corresponds to the uncatalyzed, or water-catalyzed, reaction. acs.org This detailed understanding of the isomerization dynamics is crucial for controlling the outcomes of reactions involving indene carboxylic acid systems.

Spectroscopic Characterization and Structural Elucidation in Research of Methyl 1h Indene 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

The 1H NMR spectrum of Methyl 1H-indene-3-carboxylate provides a definitive map of the proton environments within the molecule. In a typical analysis conducted in deuterated chloroform (B151607) (CDCl3), the spectrum exhibits characteristic signals corresponding to the aromatic, vinylic, allylic, and methyl protons.

A study reported the following 1H NMR data, which is instrumental for structural confirmation. researchgate.net The aromatic protons of the fused benzene (B151609) ring typically appear as a complex multiplet between δ 7.17 and 7.42 ppm. researchgate.net A distinct singlet for the vinylic proton on the five-membered ring is observed, while the allylic methylene (B1212753) protons (CH2) of the indene (B144670) ring system present a characteristic signal as well. researchgate.net The methyl ester protons (-OCH3) are readily identified as a sharp singlet at approximately δ 3.84 ppm. researchgate.net

Table 1: 1H NMR Spectroscopic Data for this compound researchgate.net

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.97d, J = 7.6 Hz1HAromatic H
7.42 – 7.39m2HAromatic H
7.31 – 7.17m2HAromatic H
3.84s3H-OCH3
3.46d, J = 1.9 Hz2H-CH2-

Note: The data presented is based on reported values and may vary slightly depending on the solvent and spectrometer frequency.

Complementing the 1H NMR data, 13C NMR spectroscopy provides a detailed picture of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, around δ 164.6 ppm. researchgate.net The aromatic and vinylic carbons resonate in the region of δ 122.4 to 144.6 ppm, with quaternary carbons often showing lower intensity. researchgate.net The allylic methylene carbon (-CH2-) signal appears further upfield, and the methyl ester carbon (-OCH3) gives a characteristic signal around δ 51.6 ppm. researchgate.net

Table 2: 13C NMR Spectroscopic Data for this compound researchgate.net

Chemical Shift (ppm)Assignment
164.6C=O
144.6Aromatic/Vinylic C
143.4Aromatic/Vinylic C
140.7Aromatic/Vinylic C
136.1Aromatic/Vinylic C
126.7Aromatic/Vinylic C
125.6Aromatic/Vinylic C
123.8Aromatic/Vinylic C
122.4Aromatic/Vinylic C
51.6-OCH3
38.5-CH2-

Note: The assignments are based on reported data and computational predictions.

While specific 2D NMR spectra for this compound are not widely published, the application of techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) would be standard practice for unambiguous structural assignment.

An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. For instance, it would show a correlation between the proton signal at δ 3.84 ppm and the carbon signal at δ 51.6 ppm, definitively assigning them to the methyl ester group.

A COSY spectrum would reveal proton-proton coupling relationships. It would show correlations between adjacent protons, for example, helping to delineate the connectivity within the aromatic ring system and confirming the coupling between the vinylic proton and the allylic methylene protons.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For this compound (C11H10O2), the expected exact mass can be calculated. Experimental HRMS data for a related compound, Isopropyl 1H-indene-3-carboxylate, showed a calculated [M+H]+ of 203.1072 and a found value of 203.1076, demonstrating the high accuracy of this technique in confirming the elemental composition. researchgate.net Based on its formula, the expected monoisotopic mass of this compound is approximately 174.0681 g/mol .

While a detailed fragmentation analysis from the literature is not available, one can predict the likely fragmentation patterns. Common fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH3) or the entire methoxycarbonyl group (-COOCH3), leading to characteristic fragment ions that could be observed in the mass spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details.

To date, there is no publicly available crystal structure for this compound in crystallographic databases. This is not uncommon for relatively simple organic molecules that may be oils or difficult to crystallize under standard laboratory conditions. Should a crystalline sample be obtained, X-ray diffraction analysis would provide unequivocal proof of its molecular structure in the solid state.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the structural elucidation of this compound, IR spectroscopy provides critical information about the key chemical bonds, thereby confirming the presence of the indene ring system and the methyl ester group. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of these bonds, which occur at characteristic frequencies. These frequencies are recorded as wavenumbers (cm⁻¹) in an IR spectrum, with each peak corresponding to a specific vibrational mode.

The analysis of the IR spectrum of this compound reveals several key absorption bands that are indicative of its molecular structure. The presence of the aromatic indene core, the ester functional group, and the aliphatic portion of the five-membered ring can all be identified through their characteristic vibrational frequencies.

Detailed research findings from spectroscopic analyses allow for the assignment of specific peaks in the IR spectrum to the corresponding functional groups and their vibrational modes. These assignments are based on established correlations from extensive studies of various organic molecules.

Below is a data table summarizing the characteristic infrared absorption peaks for this compound, detailing the vibrational mode and the functional group associated with each frequency range.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3100 - 3000C-H StretchAromatic (Indene Ring)
2950 - 2850C-H StretchAliphatic (CH₂ in Indene Ring & CH₃ in Methyl Ester)
~ 1715C=O StretchConjugated Ester (C=O)
1610 - 1580C=C StretchAromatic Ring (Indene)
1480 - 1440C=C StretchAromatic Ring (Indene)
~ 1250C-O StretchEster (Asymmetric)
~ 1100C-O StretchEster (Symmetric)
900 - 675C-H BendAromatic (Out-of-Plane)

The strong absorption band observed around 1715 cm⁻¹ is particularly diagnostic for the carbonyl (C=O) stretching vibration of the ester group. The conjugation of the carbonyl group with the double bond of the indene ring typically results in a shift to a slightly lower wavenumber compared to a non-conjugated ester.

The aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the methylene group in the five-membered ring and the methyl group of the ester appear between 2950 and 2850 cm⁻¹. The presence of multiple bands in the 1610-1440 cm⁻¹ region is characteristic of the carbon-carbon double bond stretching vibrations within the aromatic system of the indene nucleus.

Furthermore, the strong asymmetric and symmetric C-O stretching vibrations of the ester linkage are typically found around 1250 cm⁻¹ and 1100 cm⁻¹, respectively. The out-of-plane C-H bending vibrations of the substituted aromatic ring give rise to absorption bands in the fingerprint region, between 900 and 675 cm⁻¹, which can provide information about the substitution pattern of the indene ring.

Computational Chemistry and Theoretical Modeling of Methyl 1h Indene 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to modeling these characteristics for molecules like Methyl 1H-indene-3-carboxylate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies. For indene (B144670) derivatives, DFT has been employed to understand their potential in materials science, particularly in the development of novel acceptors for organic solar cells.

Research into fullerene derivatives for polymer solar cells has utilized molecules like this compound as precursors. In these studies, DFT calculations are crucial for determining the electronic properties of both the precursor and the final acceptor molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor in determining the photovoltaic efficiency of such materials. For instance, in a study of a C70 fullerene derivative synthesized using this compound, the LUMO level was found to be 0.05 eV higher than that of the conventional acceptor, researchgate.netresearchgate.net-phenyl-C71-butyric acid methyl ester (PC70BM), a finding that has significant implications for device performance. researchgate.net

Commonly used functionals for such calculations on organic molecules include B3LYP, CAM-B3LYP, and M06-2X, paired with basis sets like 6-31G* or 6-311++G(d,p) to provide a balance between accuracy and computational cost. These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Representative Electronic Properties Calculated via DFT (Note: The following data is illustrative of typical DFT outputs for organic molecules of this class, as specific comprehensive studies on this compound are not publicly available.)

PropertyTypical Calculation LevelPredicted Value (Illustrative)Significance
HOMO EnergyB3LYP/6-31G-6.2 eVRelates to electron-donating ability
LUMO EnergyB3LYP/6-31G-2.5 eVRelates to electron-accepting ability
HOMO-LUMO GapB3LYP/6-31G3.7 eVInfluences electronic transitions and reactivity
Dipole MomentB3LYP/6-31G2.1 DIndicates molecular polarity

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. This method is essential for predicting optical responses, such as UV-visible absorption spectra. The calculations provide information about vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*).

In the context of materials science where indene derivatives are used, TD-DFT is employed to predict the absorption spectra of new materials. researchgate.netacs.org For example, the design of new fullerene acceptors derived from this compound for solar cells relies on TD-DFT to ensure that the material's absorption spectrum complements that of the polymer donor, maximizing light absorption across the solar spectrum. researchgate.net The method can elucidate how chemical modification of the indene scaffold affects the absorption maxima (λ_max) and the intensity of the absorption bands.

Table 2: Illustrative TD-DFT Calculated Excited State Properties (Note: This table represents typical data obtained from TD-DFT calculations for similar aromatic esters, as specific studies on this compound are not publicly available.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁3.953140.45HOMO → LUMO (π→π)
S₀ → S₂4.522740.21HOMO-1 → LUMO (π→π)
S₀ → S₃4.982490.15HOMO → LUMO+1 (π→π*)

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to study the interaction of small molecules with large biomolecules, such as proteins, and to analyze their conformational landscapes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Indene derivatives have been investigated as potential inhibitors of various enzymes. For example, compounds with an indene scaffold have been explored as Succinate Dehydrogenase (SDH) inhibitors, which are important in agriculture as fungicides.

While specific docking studies featuring this compound against SDH are not prominent in the literature, the methodology is well-established. A typical study would involve docking the compound into the binding pocket of SDH (e.g., from Sclerotinia sclerotiorum or porcine heart). The simulation would predict the binding energy and identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., SER, TRP, HIS) and π-π stacking interactions between the indene ring and aromatic residues in the protein. These simulations provide valuable insights for designing more potent inhibitors.

Conformational analysis aims to identify the stable three-dimensional structures (conformers) of a molecule and to determine their relative energies. For a semi-flexible molecule like this compound, rotation around the single bond connecting the carboxylate group to the indene ring is a key conformational variable.

Computational methods can map the potential energy surface by systematically rotating this bond and calculating the energy at each step. This allows for the identification of low-energy, stable conformers and the energy barriers separating them. Such studies can predict the most likely shape the molecule will adopt in different environments, which is crucial for understanding its interaction with biological targets or its packing in a crystal lattice. While detailed conformational analyses for this compound are not extensively published, standard quantum chemical methods (like DFT) are routinely used for such predictions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating reaction energy barriers. The synthesis of the 1H-indene-3-carboxylate scaffold often involves complex rearrangements where computational studies can provide critical insights.

One important synthetic route to 1H-indene-3-carboxylates is the Wolff rearrangement of α-diazonaphthalenones. acs.org DFT calculations have been instrumental in studying this class of reactions. Computational studies on related gold-catalyzed Wolff rearrangements to form indene products indicate that the reaction proceeds via the formation of a ketene (B1206846) intermediate. researchgate.net The calculations can map out the entire reaction pathway, starting from the diazo compound, proceeding through a transition state for nitrogen loss, forming a carbene or a concerted rearrangement to the ketene, which is then trapped by an alcohol (like methanol) to yield the final ester product, this compound. These studies can also explain the regioselectivity and efficiency of the reaction under different conditions (e.g., thermal, photochemical, or metal-catalyzed). For example, the irradiation of 2-diazo-1(2H)-naphthalenone with near-infrared radiation leads to the formation of this compound through a Wolff rearrangement, a process confirmed by experimental observation. acs.org

Transition State Analysis

A detailed transition state analysis for the synthesis of this compound would be crucial to understanding the kinetics and mechanism of the key Wolff rearrangement step. Such an analysis, typically performed using Density Functional Theory (DFT) or higher-level ab initio methods, would involve locating and characterizing the transition state structures on the potential energy surface.

Hypothetical Transition States:

Concerted Pathway Transition State (TS-concerted): In a concerted mechanism, the extrusion of the dinitrogen (N₂) molecule and the 1,2-migration of the aromatic ring would occur simultaneously. The transition state would be a single, highly ordered structure where the N-N bond is partially broken, the C-N₂ bond is elongating, and the migrating carbon of the naphthalene (B1677914) ring is beginning to form a new bond with the carbonyl carbon. A key feature to confirm this pathway would be the calculation of a single imaginary frequency in the vibrational analysis of the optimized transition state geometry, corresponding to the concerted bond-breaking and bond-forming process.

Stepwise Pathway Transition States: A stepwise mechanism would involve at least two distinct transition states.

TS-N₂-loss: The first transition state would correspond to the initial loss of the N₂ molecule from the diazo compound to form a highly reactive α-ketocarbene intermediate. The imaginary frequency for this transition state would primarily describe the cleavage of the C-N₂ bond.

TS-rearrangement: The second transition state would be for the subsequent rearrangement of the carbene intermediate. This involves the migration of the aryl group to the carbene carbon, leading to the formation of the ketene. The imaginary frequency here would correspond to the motion of the aryl group from its original position to the carbene center.

Computational analysis of these hypothetical transition states would yield critical data, as outlined in the table below. The activation energy (ΔE‡) is a primary determinant of the reaction rate, with lower barriers indicating more kinetically favorable pathways.

Table 1: Hypothetical Transition State Data for Wolff Rearrangement

Pathway Transition State Key Geometric Features Calculated Imaginary Frequency (cm⁻¹) Relative Activation Energy (kcal/mol)
Concerted TS-concerted Partially broken C-N₂ bond; incipient C-C bond formation of migrating ring (Not available) (Not available)
Stepwise TS-N₂-loss Elongated C-N₂ bond (Not available) (Not available)
Stepwise TS-rearrangement Migrating aryl group bridging Cα and carbonyl C (Not available) (Not available)

(Note: This table is illustrative as specific computational data for this compound is not available in the literature.)

Reaction Pathway Mapping

Mapping the reaction pathway involves calculating the energies of all reactants, intermediates, transition states, and products to construct a potential energy surface profile. This profile provides a comprehensive thermodynamic and kinetic picture of the reaction.

For the visible-light-promoted synthesis of this compound, the reaction begins with the photoexcitation of the 1-diazonaphthalen-2(1H)-one precursor. The subsequent steps would follow either the concerted or stepwise path.

Key Steps in the Mapped Pathway:

Reactant (Ground State): 1-diazonaphthalen-2(1H)-one.

Photoexcitation: Absorption of visible light promotes the molecule to an excited state.

Pathway Divergence: From the excited state, the reaction proceeds toward the ketene intermediate.

Concerted Path: The excited molecule passes through TS-concerted directly to the ketene intermediate in a single step, releasing N₂.

Stepwise Path: The molecule first passes through TS-N₂-loss to form the α-ketocarbene intermediate. This intermediate would then need to surmount the energy barrier at TS-rearrangement to form the ketene. The α-ketocarbene would exist in a local minimum on the potential energy surface.

Ketene Intermediate: The formation of the highly reactive ketene is the hallmark of the Wolff rearrangement.

Nucleophilic Attack: The in situ generated ketene is then trapped by methanol (B129727). This nucleophilic addition is typically a rapid, low-energy process that yields the final product, this compound.

A hypothetical reaction coordinate diagram would illustrate the energy changes along the reaction pathways. The relative heights of the activation barriers for the concerted versus the stepwise pathways would determine which mechanism is favored. Theoretical studies on other diazocarbonyls have shown that the energy difference between these competing pathways can be small, and both may be operative. researchgate.net Without specific calculations for this system, it is impossible to definitively conclude which pathway predominates.

Table 2: List of Compounds

Compound Name
This compound
1-diazonaphthalen-2(1H)-one

Biological Activities and Biomedical Applications of Indene Based Carboxylates

Pharmacological Relevance of Indene (B144670) Derivatives

The indene nucleus is a key structural motif found in numerous natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities. researchgate.netresearchgate.net This has established indene derivatives as privileged scaffolds in the development of therapeutic agents. eburon-organics.com

Indene derivatives have been extensively investigated for their potential as anti-cancer agents. eburon-organics.com Research has shown that certain indene-based compounds can inhibit tubulin polymerization, a critical process in cell division, thereby leading to cancer cell death. nih.govnih.gov For instance, a series of novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors that bind to the colchicine site, demonstrating potent antiproliferative activity against various cancer cell lines. nih.govnih.gov One derivative, in particular, exhibited significant anti-cancer effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. nih.govnih.gov

Furthermore, some indene derivatives have been developed as agonists for the retinoic acid receptor α (RARα), which plays a crucial role in cell differentiation and apoptosis. mdpi.com These compounds have shown potent antiproliferative activity and the ability to induce differentiation in leukemia cells. mdpi.com The indene skeleton has been identified as a promising framework for the development of novel RARα agonists. mdpi.com

The anti-proliferative properties of indene derivatives have also been linked to the inhibition of key signaling pathways involved in tumorigenesis. researchgate.netnih.gov Metabolites of the non-steroidal anti-inflammatory drug Sulindac, which features an indene core, have been shown to inhibit cell proliferation by targeting the Ras/Raf/MAPK pathway. researchgate.netnih.gov Additionally, novel indene-based hybrids have been synthesized to target Hsp90, a chaperone protein that is crucial for the stability of many proteins required for tumor cell growth. researchgate.net One such derivative displayed a significant inhibitory effect on Hsp90, highlighting its potential as an anti-cancer therapeutic. researchgate.net

Table 1: Selected Indene Derivatives in Anti-cancer Research

Indene Derivative ClassMechanism of ActionExperimental ModelsKey Findings
Dihydro-1H-indene derivativesTubulin polymerization inhibition (colchicine binding site)K562 and other cancer cell linesPotent antiproliferative activity, induction of G2/M cell cycle arrest and apoptosis. nih.govnih.gov
Indene-derived RARα agonistsRetinoic acid receptor α agonismHL60 and NB4 leukemia cell linesModerate RARα binding activity and potent antiproliferative and cell differentiation effects. mdpi.com
Indeno-pyrimidine and indeno-pyridine hybridsHsp90 inhibitionMCF-7 and MDA-MB231 breast cancer cell linesSignificant antitumor effect, with one derivative showing potent Hsp90 inhibition. researchgate.net
Sulindac derivativesInhibition of Ras/Raf/MAPK pathwayTumor cellsInhibition of cell proliferation. researchgate.netnih.gov

The indene scaffold has also been explored for its potential in developing new anti-microbial and anti-fungal agents. researchgate.netgoogle.com Various indene derivatives have demonstrated significant biological activities against a range of pathogens. researchgate.netacs.org For example, novel indene amino acid derivatives have been synthesized and shown to be effective succinate dehydrogenase inhibitors, a mechanism that can disrupt the metabolic processes of fungi. acs.org These compounds exhibited potent in vitro antifungal activity against several plant pathogenic fungi. acs.org

In addition to their antifungal properties, certain indene derivatives have been investigated for their antibacterial activity. mdpi.com While some studies have shown moderate activity, the development of indene-based compounds with broad-spectrum antimicrobial effects remains an active area of research. mdpi.comdergipark.org.tr

Research has indicated that certain indene derivatives possess anti-allergic properties. nih.gov Studies on 1-substituted 2-n-butyl-5,6-methylenedioxyindenes have demonstrated their potential to interfere with the allergic response. nih.gov One particular derivative showed potent anti-allergic activity by affecting the passive cutaneous anaphylaxis in mice and the Schultz-Dale reaction in guinea pig tracheal muscle, suggesting its potential as a new anti-allergic drug. nih.gov

The diverse pharmacological profile of indene derivatives extends to potential treatments for metabolic and neurological disorders. acs.org Investigations into the antihypercholesterolemic and anticonvulsant activities of indene-based compounds have been reported. acs.orgnih.govnih.gov The structural versatility of the indene scaffold allows for the design of molecules that can interact with various biological targets implicated in these conditions. eburon-organics.com

Role in Drug Discovery and Development

The indene framework is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. eburon-organics.com

The rigid, bicyclic nature of the indene core provides a robust platform for the rational design of new therapeutic agents. eburon-organics.comnih.gov Its structure can be systematically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties. eburon-organics.com The indene scaffold has been successfully utilized to develop agents targeting a wide array of biological targets, including enzymes, receptors, and protein-protein interactions. nih.govresearchgate.netsigmaaldrich.com

The development of indene-based compounds as 5-HT6 serotonin receptor agonists and tubulin polymerization inhibitors are prime examples of the successful application of this scaffold in drug discovery. nih.govsigmaaldrich.com Furthermore, the indene structure has been incorporated into hybrid molecules, combining its favorable properties with those of other pharmacophores to create novel compounds with enhanced efficacy and unique mechanisms of action. nih.gov

Table 2: Therapeutic Applications of the Indene Scaffold

Therapeutic AreaTarget/MechanismExample of Indene-Based Agents
OncologyTubulin Polymerization, RARα, Hsp90, Ras/Raf/MAPKDihydro-1H-indene derivatives, Indene-derived RARα agonists, Indeno-pyrimidine hybrids. nih.govmdpi.comresearchgate.net
Infectious DiseasesSuccinate DehydrogenaseIndene amino acid derivatives. acs.org
Allergy and InflammationCalcium movement in allergic reaction1-substituted 2-n-butyl-5,6-methylenedioxyindenes. nih.gov
Neurology5-HT6 Serotonin ReceptorIndenylsulfonamides. sigmaaldrich.com

Compound Names Mentioned in the Article

Lead Compound Identification and Optimization

In the realm of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The process of lead optimization involves iteratively modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

The 1H-indene-3-carboxylate scaffold, including its methyl ester form, represents a valuable starting point for the identification of new lead compounds. Its utility is demonstrated by its incorporation into more complex molecules with significant biological activities. For instance, the related compound, 1H-inden-1-one-3-carboxylic acid, has been utilized as a key raw material in the synthesis of potent inhibitors of caspase, an enzyme implicated in apoptosis and inflammation. One such derivative was reported to have an IC₅₀ value of 10.8 nM against caspase, indicating its potential as a therapeutic agent for conditions like hepatitis B google.com. This exemplifies how the indene-3-carboxylic acid core can be a foundational element in the design of highly active compounds.

Furthermore, the broader class of indene derivatives has been explored for various therapeutic targets. A series of novel indene-derived compounds have been designed and synthesized as agonists for the retinoic acid receptor α (RARα), a key target in cancer therapy mdpi.com. This underscores the potential of the indene skeleton in generating lead compounds for diverse biological targets. Methyl 1H-indene-3-carboxylate, as a readily available synthetic intermediate, can be strategically employed in the generation of compound libraries for high-throughput screening, facilitating the discovery of new lead compounds.

The optimization of lead compounds derived from the indene-3-carboxylate scaffold would involve systematic modifications to its structure. This could include:

Modification of the ester group: Replacing the methyl group with other alkyl or aryl groups to alter solubility and pharmacokinetic properties.

Substitution on the indene ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the aromatic or the five-membered ring to enhance binding affinity and selectivity for the biological target.

Derivatization of the carboxylic acid: Converting the carboxylate into amides or other functional groups to explore different interactions with the target protein.

This systematic approach to modification is central to the lead optimization phase of drug development.

Interactions with Biological Macromolecules

The biological effect of a drug molecule is contingent upon its interaction with specific biological macromolecules, such as proteins and nucleic acids. Understanding these interactions at a molecular level is fundamental to designing more effective and selective drugs.

Insights into Molecular Binding and Recognition

While specific molecular binding studies for this compound are not extensively documented, insights can be gleaned from the interactions of related indene derivatives with their biological targets. The planar and aromatic nature of the indene ring system allows it to participate in various non-covalent interactions that are crucial for molecular recognition by a protein's binding site. These interactions can include:

π-π stacking: The aromatic ring of the indene core can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket.

Hydrophobic interactions: The nonpolar surface of the indene ring can interact favorably with hydrophobic pockets in the target protein.

Hydrogen bonding: The carboxylate group is a key hydrogen bond acceptor and, in its protonated acid form, a hydrogen bond donor. This functionality is often critical for anchoring the molecule within the active site of an enzyme or the binding site of a receptor.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. For the indene-3-carboxylate scaffold, SAR studies would involve synthesizing a series of analogues with specific structural modifications and evaluating their biological activity.

Although a detailed SAR study for this compound is not available, general principles can be applied based on studies of related compound classes. For instance, in the development of antiviral agents, it has been observed that the presence of a carboxylic acid group is often critical for activity. In one study, the hydrolysis of an ester group to its corresponding carboxylic acid derivative led to a significant enhancement in antiviral potency mdpi.com. This suggests that for many biological targets, the free carboxylic acid derived from this compound might be the more active form.

A hypothetical SAR study on indene-3-carboxylate derivatives might explore the following:

Position of Modification Type of Modification Potential Impact on Activity
Carboxylate GroupEster to Carboxylic AcidMay increase hydrogen bonding and potency.
Carboxylate GroupEster to AmideCan alter hydrogen bonding and introduce new interaction points.
Indene Ring (Aromatic part)Introduction of electron-withdrawing or -donating groupsCan modulate the electronic properties and binding affinity.
Indene Ring (Cyclopentene part)Saturation or introduction of substituentsCan alter the planarity and conformational flexibility of the molecule.

Such studies are essential for the rational design of more potent and selective drug candidates based on the indene-3-carboxylate scaffold. The findings from these studies guide the iterative process of lead optimization, ultimately leading to the identification of a clinical candidate.

Advanced Applications in Materials Science and Organic Synthesis

Utilization in Polymer Chemistry and Dye Synthesis

The indene (B144670) scaffold, the core of Methyl 1H-indene-3-carboxylate, is a recognized building block in polymer science. While the parent compound, indene, is used in the production of coumarone-indene resins and polyindene, the introduction of a methyl carboxylate group provides a functional handle to create more sophisticated and tailored polymeric materials. chemicalbook.com

Polyindene is a thermoplastic resin synthesized through the polymerization of indene. chemicalbook.com The process can proceed through mechanisms such as sensitized radiation-induced polymerization or controlled cationic polymerization. chemicalbook.commdpi.com The resulting polymer's properties are influenced by its molecular weight and structure.

This compound serves as a functionalized monomer for the synthesis of modified polyindenes. The presence of the ester group allows for:

Post-polymerization modification: The ester can be hydrolyzed to a carboxylic acid, which can then be used to graft other molecules onto the polymer backbone.

Altered polymer properties: The polar ester group can change the solubility, thermal stability, and mechanical properties of the polymer compared to standard polyindene.

Research into related benzofulvene monomers, which also feature an indene scaffold, has shown that modifications to the indene ring system significantly impact the polymerization process and the final properties of the polymer. researchgate.net This suggests that using this compound as a co-monomer or primary monomer can be a strategic approach to designing new polyindene derivatives with specific, desirable characteristics for advanced applications. researchgate.net

Coordination Chemistry Ligands and Complexes

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Carboxylate groups, such as the one in this compound, are effective ligands for a wide range of transition metals. wikipedia.orgresearchgate.net

The carboxylate group can coordinate with metal ions in several ways, with the most common being:

Monodentate (κ¹): One oxygen atom binds to the metal center.

Bidentate (κ²): Both oxygen atoms bind to the same metal center.

Bridging: The carboxylate group links two different metal centers. wikipedia.org

This compound can act as a ligand where the ester group provides the coordination site. The bulky indene portion of the molecule influences the steric and electronic environment of the resulting metal complex, which in turn dictates its catalytic activity, magnetic properties, and optical behavior. The development of new ligands is a central theme in modern organometallic chemistry, and indene-based systems are explored for their unique properties in forming novel symmetric and non-symmetric metal complexes. uea.ac.uk

Applications in Advanced Optical Materials

The delocalized π-electron system of the indene ring makes this compound and its derivatives promising candidates for use in advanced optical materials. These materials interact with light in specific ways, making them useful for applications in photonics and optoelectronics.

Nonlinear optical (NLO) materials exhibit an optical response that is not proportional to the intensity of the incident light. researchgate.net This property is crucial for technologies like optical data storage and processing. nih.gov Organic molecules with extended π-conjugation, donor-acceptor groups, and high molecular polarizability often display significant NLO properties. nih.govrsc.org

This compound can serve as a key building block for NLO-active chromophores. The indene nucleus can be incorporated into larger conjugated systems, acting as a π-spacer or part of a donor-acceptor framework. The modification of the indene ring and the carboxylate group allows for fine-tuning of the molecule's electronic structure to enhance its second or third-order hyperpolarizability, which are key metrics of NLO performance.

Table 1: Representative NLO Parameters for Organic Chromophores
ParameterSymbolTypical Order of Magnitude (esu)Description
Linear Polarizability⟨α⟩10-22 – 10-24Measure of the linear response of the electron cloud to an electric field.
First Hyperpolarizabilityβ10-27 – 10-30Measure of the second-order (three-wave mixing) NLO response. nih.gov
Second Hyperpolarizability⟨γ⟩10-31 – 10-36Measure of the third-order (four-wave mixing) NLO response. researchgate.netnih.gov

Organic solar cells (OSCs) are a promising renewable energy technology, and their efficiency is highly dependent on the properties of the electron donor and acceptor materials in the active layer. escholarship.org In recent years, non-fullerene acceptors (NFAs) have led to significant increases in OSC power conversion efficiencies. mdpi.comresearchgate.net

Many of the highest-performing NFAs are built upon an indene-based core, specifically derivatives of 1,1'-dicyanomethylene-3-indanone. mdpi.com The synthesis of these complex acceptor molecules often involves intermediates derived from the indene scaffold. mdpi.comresearchgate.net this compound and its corresponding carboxylic acid are valuable precursors for constructing the central core of these NFAs. The indene unit provides the necessary electron-deficient character and planar structure required for efficient charge separation and transport in OSCs. mdpi.comrsc.org

Intermediates in Complex Organic Synthesis

Beyond its direct applications, this compound is a versatile intermediate in multi-step organic synthesis. The combination of the reactive indene ring and the modifiable ester group allows it to be transformed into a wide array of more complex molecules.

Recent synthetic methods, such as the visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones, have been developed to produce diverse 1H-indene-3-carboxylates under mild conditions. rsc.orgresearchgate.net This accessibility makes the indene-3-carboxylate scaffold a "versatile platform for the synthesis of plenty of bioactive molecules." rsc.orgresearchgate.net

Table 2: Synthetic Utility of this compound
Reaction TypeFunctional Group InvolvedResulting Product ClassReference
Ester Hydrolysis-COOCH31H-Indene-3-carboxylic acid chemsrc.com
Amidation-COOCH3Indene-3-carboxamides rsc.orgresearchgate.net
Reduction-COOCH3(1H-Inden-3-yl)methanol researchgate.net
Knoevenagel CondensationIndene methylene (B1212753) groupIndene-malononitrile derivatives (for NFAs) mdpi.commdpi.com
Cycloaddition ReactionsIndene double bondComplex polycyclic systems rsc.org

The strategic use of this compound as a starting material or intermediate enables chemists to efficiently construct intricate molecular architectures for applications ranging from pharmaceuticals to materials science.

Synthesis of C60 Derivatives

The functionalization of fullerene C60 through cycloaddition reactions is a cornerstone of modern materials science, enabling the synthesis of derivatives with tailored electronic and physical properties. Among these methods, the Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful tool for the creation of stable C60 adducts. Indene and its derivatives are known to act as dienes in such reactions with C60, which serves as a dienophile, leading to the formation of indene-C60 monoadducts (ICMA) and bisadducts (ICBA). researchgate.net

While direct experimental data for the reaction of this compound with C60 is not extensively documented in the reviewed literature, the general reactivity of indenes allows for a comprehensive understanding of the expected synthetic pathways and outcomes. The presence of the electron-withdrawing methyl carboxylate group at the 3-position of the indene ring is anticipated to influence the reaction kinetics. In a normal-electron-demand Diels-Alder reaction, electron-withdrawing groups on the diene can decrease the reaction rate. masterorganicchemistry.comlibretexts.org

The synthesis of indene-C60 adducts is typically achieved by heating a solution of C60 and an excess of the indene derivative in a high-boiling solvent, such as 1,2-dichlorobenzene (B45396) (ODCB) or o-xylene. researchgate.netacs.org The reaction mixture, initially purple due to dissolved C60, changes to a dark brown color, indicating the formation of fullerene derivatives. acs.org The reaction yields a mixture of products, including unreacted C60, the desired monoadduct, and various multi-adducts, which can be separated using chromatographic techniques like column chromatography. researchgate.net

A notable advancement in the synthesis of indene-C60 monoadducts is the use of microwave flow reactors. This technology allows for scalable and efficient production under controlled conditions, using non-chlorinated solvents. acs.org Key parameters influencing the selectivity and yield of the monoadduct in a flow system are the residence time and temperature. Shorter residence times have been found to be crucial for maximizing the yield of the monoadduct while minimizing the formation of bis- and multi-adducts. acs.org

The following table summarizes representative experimental conditions and yields for the synthesis of indene-C60 monoadducts based on the reaction of unsubstituted indene, which serves as a model for the expected reaction of this compound.

MethodSolventTemperature (°C)C60 Concentration (mM)Indene EquivalentsReaction TimeMonoadduct Yield (%)Reference
Batcho-xylene1905.480N/A57 acs.org
Microwave FlowToluene1900.5801.1 min (residence time)57 acs.org
Microwave Flowo-xylene1905.4801.1 min (residence time)~55 acs.org
One-pot reaction1,2-dichlorobenzeneRefluxN/AExcessSeveral hoursN/A (mixture obtained) researchgate.net

Future Directions and Emerging Research Avenues for Methyl 1h Indene 3 Carboxylate

Advancements in Synthetic Methodologies

The synthesis of the 1H-indene-3-carboxylate framework is continuously evolving, with modern chemistry aiming for more efficient, milder, and environmentally friendly methods. A significant recent advancement is the use of visible-light-promoted Wolff rearrangement. This technique involves the sequential rearrangement of 1-diazonaphthalen-2(1H)-ones, followed by the capture of the resulting ketene (B1206846) intermediates with alcohols like methanol (B129727) to produce a variety of 1H-indene-3-carboxylates. rsc.org This method is notable for its mild reaction conditions, broad substrate scope, and high tolerance for various functional groups, making it a powerful tool for generating diverse derivatives for further study. rsc.org

Older, more conventional methods often rely on the cyclization of precursors like phenyl succinic acid or the functionalization of 1-indanone. core.ac.ukchemicalbook.com While effective, these methods can sometimes require harsher conditions or multiple steps. Another emerging area in organic synthesis is the use of microwave-assisted reactions, which have been successfully applied to produce related heterocyclic structures like 2-methyl-1H-indole-3-carboxylate derivatives through palladium-catalyzed heterocyclization. mdpi.com Such techniques often lead to higher yields and shorter reaction times, and their application to the synthesis of Methyl 1H-indene-3-carboxylate represents a promising avenue for future research.

Synthetic Method Precursors Key Features Reference
Visible-Light Promoted Wolff Rearrangement1-Diazonaphthalen-2(1H)-ones, AlcoholsMild conditions, high functional group tolerance, good yields. rsc.org
Palladium-Catalyzed HeterocyclizationFunctionalized anilines, EnaminesMicrowave-assisted, high regioselectivity, excellent yields. mdpi.com
Classical Cyclization/FunctionalizationPhenyl succinic acid, 1-IndanoneMulti-step, established methods. core.ac.ukchemicalbook.com

Exploration of Novel Biological Targets and Therapeutic Areas

The indene (B144670) and the structurally related indane ring systems are privileged scaffolds in medicinal chemistry. Derivatives of indane carboxylic acids, such as Sulindac and Clidanac, are well-established non-steroidal anti-inflammatory drugs (NSAIDs). core.ac.uk This history strongly suggests that analogues of this compound could be valuable starting points for developing new therapeutic agents.

Future research will likely focus on modifying the this compound core to target a range of biological pathways. The structural similarity to indole (B1671886) acetic acid derivatives, another class of NSAIDs, provides a rationale for exploring anti-inflammatory and analgesic properties. youtube.com Research into indole-based compounds has also identified potent inhibitors of various enzymes, suggesting that indene-3-carboxylate derivatives could be screened against enzyme targets implicated in diseases like cancer or viral infections. nih.govnih.gov The exploration of these derivatives could lead to the identification of novel compounds with specific biological activities, expanding the therapeutic potential of this chemical class.

Integration with Advanced Materials Science Technologies

Beyond medicine, the indene framework is finding applications in the field of materials science, particularly in organic electronics. Derivatives of the indene core are crucial components in the development of non-fullerene acceptors (NFAs) for organic solar cells (OSCs). mdpi.com Specifically, compounds like 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indenes, which can be synthesized from indene precursors, are highly promising for achieving high photovoltaic efficiency. mdpi.comresearchgate.net

This compound can be considered a fundamental building block for creating more complex, functionalized molecules for these applications. The ester group provides a convenient handle for further chemical modification, allowing for the attachment of electron-withdrawing groups or the extension of the π-conjugated system. researchgate.net Future research will likely focus on synthesizing novel indene-based materials derived from this scaffold to optimize their electronic and optical properties for use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Application Area Relevant Derivative Class Function/Property Reference
Organic Solar Cells (OSCs)1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indenesNon-Fullerene Acceptor (NFA) mdpi.comresearchgate.net
Organic Electronics (general)Extended π-conjugated indene systemsOrganic semiconductors researchgate.net

Development of Structure-Property-Function Relationships

A critical aspect of future research involves establishing clear structure-property-function relationships (SPFRs) for derivatives of this compound. This involves systematically modifying the core structure and observing the resulting changes in biological activity or material properties.

In the context of medicinal chemistry, structure-activity relationship (SAR) studies on related NSAIDs have shown that the carboxylic acid moiety (or its ester equivalent) is often essential for activity. youtube.com Furthermore, substitutions on the aromatic ring can significantly impact potency and selectivity. For example, in the indomethacin (B1671933) series, para-substitution on the N-benzoyl group with electron-withdrawing groups enhances anti-inflammatory activity. youtube.com Similar systematic studies on the this compound scaffold would involve introducing various substituents at different positions of the indene ring to map out their effects on specific biological targets.

In materials science, the relationship between molecular structure and electronic properties is paramount. The design of new NFAs, for instance, relies on tuning the energy levels (HOMO/LUMO) of the molecule to match the donor material in an OSC. This can be achieved by modifying the core structure of the indene acceptor. Understanding how these modifications affect properties like light absorption, charge mobility, and thermal stability is key to designing next-generation organic electronic materials.

Computational Design and Predictive Modeling for Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules. For this compound derivatives, these techniques can be used to predict biological activity and material properties, thereby guiding synthetic efforts toward the most promising candidates.

Molecular docking studies, for example, can be used to predict how different indene derivatives might bind to the active site of a target enzyme, such as cyclooxygenase (COX) for anti-inflammatory applications. researchgate.net This provides insights into the SAR at a molecular level and can help rationalize experimental findings. Similarly, for materials science applications, quantum chemical calculations can predict the electronic properties (e.g., band gap, energy levels) of novel indene-based molecules before they are synthesized, allowing for the in-silico screening of large virtual libraries of compounds. researchgate.net This computational pre-screening saves significant time and resources, focusing laboratory work on derivatives with the highest predicted performance for applications in organic electronics.

Q & A

Q. What are best practices for managing crystallographic data inconsistencies in public databases?

  • Methodology : Cross-reference CIF files with IUCr validation tools. Resolve outliers (e.g., bond length deviations >3σ) via iterative refinement in WinGX. Deposit corrected data in repositories like the Cambridge Structural Database (CSD) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.